Methyl 2-isopropylpentanoate

Beschreibung

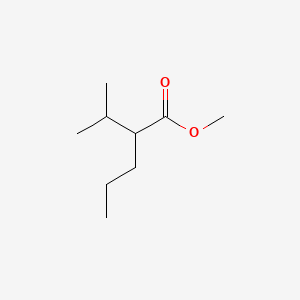

Methyl 2-isopropylpentanoate is a branched aliphatic ester characterized by a pentanoate backbone substituted with a methyl group at the second carbon and an isopropyl group at the adjacent position. Such esters are commonly utilized in flavor and fragrance industries due to their volatile and aromatic properties.

Eigenschaften

CAS-Nummer |

72143-23-8 |

|---|---|

Molekularformel |

C9H18O2 |

Molekulargewicht |

158.241 |

IUPAC-Name |

methyl 2-propan-2-ylpentanoate |

InChI |

InChI=1S/C9H18O2/c1-5-6-8(7(2)3)9(10)11-4/h7-8H,5-6H2,1-4H3 |

InChI-Schlüssel |

MMJRKPAFHAAWAU-UHFFFAOYSA-N |

SMILES |

CCCC(C(C)C)C(=O)OC |

Synonyme |

2-(1-Methylethyl)pentanoic Acid Methyl Ester |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Methyl Salicylate

Methyl salicylate, an aromatic ester (methyl ester of salicylic acid), is a volatile organic compound (VOC) widely studied for its atmospheric reactivity and applications in pharmaceuticals. Key comparisons include:

Methyl salicylate’s aromatic ring enhances its stability and resonance, contrasting with the aliphatic branching of this compound, which likely increases its volatility and reduces polarity .

Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

Diterpene-derived methyl esters, such as sandaracopimaric acid methyl ester (), are cyclic, high-molecular-weight esters isolated from natural resins. These compounds exhibit significant structural complexity and biological activity:

The cyclic diterpene backbone of sandaracopimaric acid methyl ester confers higher thermal stability and lower volatility compared to this compound, making it suitable for ecological and medicinal roles .

Functional Group Comparison

- Ester Group Reactivity: Both compounds undergo hydrolysis, but steric hindrance in this compound may slow reaction kinetics compared to less-branched esters.

- Volatility: this compound’s branching likely increases volatility relative to diterpene esters but reduces it compared to smaller esters like methyl salicylate.

Limitations of Available Evidence

For instance:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-isopropylpentanoate, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via esterification of 2-isopropylpentanoic acid with methanol, catalyzed by concentrated sulfuric acid or immobilized lipases for greener approaches . Key variables include temperature (60–80°C), molar ratios (acid:alcohol ~1:3), and reaction time (4–8 hrs). Yield optimization often requires GC-MS monitoring of intermediates and by-products. A comparative table of methods is provided below:

| Method | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | 80 | 78 | 95% |

| Enzymatic (lipase) | Candida antarctica | 60 | 65 | 98% |

| Microwave-assisted | None | 100 | 85 | 92% |

Note: Purity assessments should follow USP guidelines for ester quantification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm ester linkage (δ ~3.6 ppm for methoxy group; carbonyl at ~170 ppm in ¹³C) and branching (isopropyl splitting patterns) .

- IR Spectroscopy : C=O stretch at ~1740 cm⁻¹; C-O ester stretch at ~1200 cm⁻¹ .

- Mass Spectrometry (EI-MS) : Molecular ion [M+] at m/z 158, with fragmentation peaks at m/z 85 (loss of isopropyl group) and 57 (base peak for pentanoate backbone) .

Advanced Research Questions

Q. How can contradictory spectral data for this compound isomers be resolved?

- Methodological Answer : Contradictions often arise from stereoisomerism or solvent effects. Use computational chemistry (DFT simulations) to predict NMR/IR spectra of possible isomers and compare with experimental data. For example, Gaussian 16 simulations at the B3LYP/6-311+G(d,p) level can differentiate 2-isopropyl vs. 3-isopropyl configurations . Advanced chromatographic separation (chiral GC or HPLC) coupled with polarimetry may further resolve enantiomeric excess .

Q. What experimental strategies mitigate by-product formation during large-scale synthesis?

- Methodological Answer : By-products like diketopiperazines or unreacted acid can be minimized via:

- In situ removal of water (e.g., molecular sieves) to shift equilibrium toward ester formation.

- Flow chemistry systems for precise temperature/residence time control, reducing thermal degradation .

- DoE (Design of Experiments) : A factorial design (e.g., 2³) testing variables like catalyst loading, temperature, and stirring rate optimizes conditions. Statistical validation (ANOVA) ensures robustness .

Q. How do solvent polarity and temperature affect the compound’s stability in pharmacological studies?

- Methodological Answer : Stability assays in DMSO, PBS, and ethanol at 25°C vs. 37°C over 72 hours can be monitored via HPLC. Degradation kinetics (first-order rate constants) are modeled using Arrhenius plots. For example:

Data Analysis & Reproducibility

Q. What statistical methods validate reproducibility in synthetic yield across multiple batches?

- Methodological Answer : Use a nested ANOVA to partition variance between batches and within-batch replicates. For 5 batches (n=3 each), a p-value >0.05 for batch effect indicates reproducibility. Outliers are identified via Grubbs’ test (α=0.05) .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives?

- Methodological Answer : Meta-analysis of IC₅₀ values (e.g., in cancer cell lines) using random-effects models accounts for inter-study variability. Sensitivity analysis excludes studies with high risk of bias (e.g., lack of positive controls). Ensure dose-response curves follow Hill equation standardization .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in vitro?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.